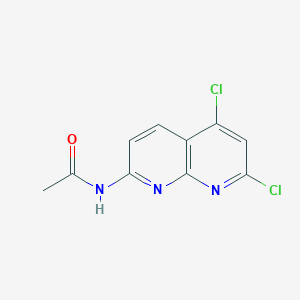

N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide

Description

Properties

Molecular Formula |

C10H7Cl2N3O |

|---|---|

Molecular Weight |

256.08 g/mol |

IUPAC Name |

N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide |

InChI |

InChI=1S/C10H7Cl2N3O/c1-5(16)13-9-3-2-6-7(11)4-8(12)14-10(6)15-9/h2-4H,1H3,(H,13,14,15,16) |

InChI Key |

JARDFHBWMMNMHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=C1)C(=CC(=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material and Core Scaffold Synthesis

The synthesis of the 1,8-naphthyridine scaffold typically begins from substituted aminopyridines or related precursors. One common approach involves the condensation of 2-aminopyridine derivatives with β-dicarbonyl compounds or malonate esters, followed by cyclization reactions such as the Gould-Jacobs or Friedländer reactions to form the bicyclic 1,8-naphthyridine core.

For instance, the Gould-Jacobs reaction involves the condensation of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate, followed by thermal cyclization at elevated temperatures (~250°C) in diphenyl ether to yield ethyl-substituted 1,8-naphthyridines.

Selective Halogenation to Introduce Chlorine at 5 and 7 Positions

Selective chlorination at the 5 and 7 positions of the 1,8-naphthyridine ring is a critical step. According to patent literature, 2,7-dichloro-1,8-naphthyridine derivatives can be prepared by direct halogenation or by substitution reactions starting from dichlorinated precursors. The use of reagents such as phosphorus oxychloride (POCl3) under reflux conditions can facilitate chlorination and conversion of hydroxy or oxo groups to chloro substituents.

A typical chlorination protocol involves:

Formation of the Acetamide Substituent at the 2-Position Nitrogen

The introduction of the acetamide group at the 2-position nitrogen of the 1,8-naphthyridine ring is generally achieved via acylation reactions. This can be performed by reacting the appropriate 2-amino-1,8-naphthyridine intermediate with acetic anhydride or acetyl chloride under controlled conditions.

Alternatively, amide formation can be accomplished through:

- Activation of carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) followed by reaction with the amino-substituted naphthyridine.

- Use of coupling agents such as carbonyl diimidazole (CDI) in dry solvents like tetrahydrofuran (THF), followed by addition of the amine to form the amide bond.

Base-Mediated Nucleophilic Substitution for Chlorine Replacement (If Applicable)

In some synthetic routes, nucleophilic substitution reactions on dichlorinated naphthyridines are employed to introduce other substituents. Bases such as potassium tert-butoxide, sodium hydride, or lithium diisopropylamide can be used to facilitate substitution reactions on chlorinated positions, often in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

While this is more common for substituting chlorines with alkoxy or amino groups, it demonstrates the versatility of chlorinated naphthyridines as synthetic intermediates.

Comparative Data Table of Preparation Methods

In-Depth Research Findings and Notes

Solvent Choice: Tetrahydrofuran (THF) is frequently employed as a solvent due to its ability to dissolve both organic substrates and bases, facilitating nucleophilic substitution and coupling reactions.

Base Selection: Strong non-nucleophilic bases such as potassium tert-butoxide and lithium diisopropylamide are preferred for deprotonation and activation of nucleophiles in substitution reactions on chlorinated naphthyridines.

Reaction Monitoring: LC-MS and NMR spectroscopy are standard analytical methods used to confirm the completion of each synthetic step and the purity of intermediates and final products.

Purification: Column chromatography remains the method of choice for purification, often using silica gel and appropriate solvent gradients to separate desired products from side products and unreacted starting materials.

Alternative Synthetic Routes: Some literature suggests multi-step syntheses starting from 2,7-dichloro-1,8-naphthyridine derivatives, involving selective substitution at the 2-position followed by acylation to afford the acetamide compound.

Chemical Reactions Analysis

Substitution Reactions at Chlorine Substituents

The 5- and 7-chlorine atoms on the naphthyridine ring are primed for nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution

-

Amination : Reaction with primary or secondary amines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) replaces chlorine with amine groups. For example:

Yields range from 60–85% depending on steric and electronic effects .

-

Alkoxy/Hydroxy Substitution : Treatment with alkoxides (e.g., NaOEt) or water under acidic/basic conditions replaces chlorine with -OR or -OH groups. Methoxy substitution at 5-position proceeds in 70% yield using NaOMe in methanol at reflux .

Transition-Metal-Catalyzed Coupling

-

Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enable coupling with aryl/alkyl amines at 100–120°C. For instance, coupling with 5-methyl-1H-pyrazol-3-amine produces N-(5-(5-methyl-1H-pyrazol-3-ylamino)-7-chloro-1,8-naphthyridin-2-yl)acetamide in 75% yield .

-

Suzuki-Miyaura Coupling : Limited by electron-deficient naphthyridine core, but feasible with electron-rich boronic acids (e.g., thiophen-3-boronic acid) under Pd(PPh₃)₄ catalysis (80°C, 12h) .

Reactivity of the Acetamide Group

The N-acetamide moiety undergoes hydrolysis, alkylation, and acylation:

Hydrolysis

-

Acid-Catalyzed Hydrolysis : Concentrated HCl (reflux, 6h) cleaves the acetamide to yield 5,7-dichloro-1,8-naphthyridin-2-amine, a precursor for further functionalization .

-

Base-Catalyzed Hydrolysis : NaOH (aq. ethanol, 70°C) produces the carboxylate intermediate, but overhydrolysis degrades the naphthyridine core .

N-Alkylation/Acylation

-

Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH forms N-alkyl derivatives (e.g., N-methylacetamide analog) .

-

Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) under Schotten-Baumann conditions to yield N-acyl derivatives .

Cyclization and Ring Functionalization

The naphthyridine core participates in cycloaddition and intramolecular cyclization:

Friedländer Reaction

Condensation with α-ketoesters (e.g., ethyl acetoacetate) in polyphosphoric acid (PPA) yields fused quinoline derivatives .

Povarov Reaction

Three-component reaction with aldehydes and electron-rich dienes forms polycyclic indolo-naphthyridines. For example, reaction with benzaldehyde and indole produces indolo[3,2-c] naphthyridines in 65% yield .

Heck Coupling

Vinylation at the 7-position occurs with styrene derivatives using Pd(OAc)₂ and PPh₃ (DMF, 120°C), though yields are moderate (50–60%) due to competing side reactions .

Key Research Findings

-

Electrophilic Substitution : The 5-chloro group is more reactive than the 7-position due to electronic effects of the acetamide substituent .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance NAS rates compared to THF or toluene .

-

Stability : The compound degrades under prolonged UV exposure (~20% decomposition after 48h) .

Scientific Research Applications

N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Comparative Data

Table 1. Structural and Functional Comparison of Selected Acetamide Derivatives

Research Findings and Implications

- Solubility and Bioavailability : The dichloro-naphthyridine core may reduce aqueous solubility relative to ranitidine analogs, necessitating formulation adjustments for pharmaceutical use .

- Biological Targets : Structural analogs suggest that the 1,8-naphthyridine system is suited for kinase or protease inhibition, while chloroacetamides (e.g., alachlor) target plant-specific enzymes .

Biological Activity

N-(5,7-dichloro-1,8-naphthyridin-2-yl)acetamide is a synthetic compound belonging to the naphthyridine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a dichloro substitution at positions 5 and 7 of the naphthyridine ring, which is critical for its biological activity. The synthesis typically involves acylation reactions with appropriate precursors, leading to the formation of various naphthyridine derivatives.

Biological Activity Overview

Naphthyridine derivatives have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and antiviral properties. The specific biological activities of this compound are summarized below.

Anticancer Activity

Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells through multiple pathways:

- Mechanism : The compound may inhibit topoisomerase enzymes, leading to DNA damage and subsequent cell death. This mechanism has been observed in various cancer cell lines, including prostate and breast cancer models .

- Case Study : A study demonstrated that similar naphthyridine compounds exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 3.2 µg/mL to 10 µg/mL) .

Antimicrobial Activity

This compound has shown promising antimicrobial properties:

- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli with notable efficacy .

- Comparison Table :

| Microorganism | Zone of Inhibition (mm) | Standard (Ampicillin) |

|---|---|---|

| Staphylococcus aureus | 30 | 30 |

| Bacillus subtilis | 25 | 12 |

| Escherichia coli | 27 | 30 |

| Pseudomonas aeruginosa | 22 | 10 |

Anti-inflammatory Activity

The anti-inflammatory potential of naphthyridine derivatives is attributed to their ability to inhibit pro-inflammatory cytokines:

- Mechanism : These compounds may modulate signaling pathways involved in inflammation, such as NF-kB .

- Case Study : In vitro studies have shown that certain derivatives can significantly reduce the levels of inflammatory markers in cell cultures .

The mechanisms through which this compound exerts its biological effects include:

- Topoisomerase Inhibition : Interfering with DNA replication.

- Caspase Activation : Inducing apoptosis through intrinsic and extrinsic pathways.

- Cytokine Modulation : Reducing inflammatory responses by inhibiting cytokine production.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key signals include:

- Acetamide methyl: ~2.1 ppm (¹H), ~22 ppm (¹³C).

- Naphthyridine aromatic protons: 7.5–8.5 ppm (¹H).

- IR Spectroscopy : Confirm amide C=O stretch at ~1680 cm⁻¹.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 284.

Contradiction Resolution : - Discrepancies in NMR integration may arise from tautomerism. Use variable-temperature NMR to identify dynamic processes .

How do computational methods predict the reactivity of the dichloro-naphthyridine core in nucleophilic substitution reactions?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The 5- and 7-chloro positions show high electrophilicity (Mulliken charges: Cl = -0.25 e) .

- Kinetic Modeling : Simulate SNAr (nucleophilic aromatic substitution) using transition-state theory. Predict activation energies for substitution at C5 vs. C7 (ΔΔG‡ ~3–5 kcal/mol) .

- Validation : Compare computed vs. experimental substituent regioselectivity in amination or alkoxylation reactions.

What strategies mitigate crystallographic data discrepancies caused by twinning or poor crystal quality?

Advanced Research Question

- Twinning Detection : Use PLATON’s TWINLAWS to identify twin domains. Refine using HKLF5 in SHELXL with BASF parameters .

- Data Filtering : Exclude outliers with I < 2σ(I) and apply multi-scan absorption corrections (e.g., ABSCOR) .

- Alternative Methods : If twinning persists, employ synchrotron radiation for higher-resolution data or switch to powder XRD with Rietveld refinement.

How does solvent polarity influence the compound’s solubility and crystallization behavior?

Basic Research Question

-

Solubility Profile :

Solvent Solubility (mg/mL) DMSO >50 Ethanol ~15 Water <0.1 -

Crystallization : Use mixed solvents (e.g., DMF/water) to slow nucleation. Crystals grown at 4°C exhibit better morphology for diffraction .

What are the implications of hydrogen-bonding networks on the compound’s solid-state stability?

Advanced Research Question

- Network Analysis : The acetamide NH forms N–H···O=C bonds with adjacent molecules (d = 2.89 Å, θ = 158°). Chlorine atoms participate in weak C–Cl···π interactions (d = 3.42 Å) .

- Stability Impact : Strong intermolecular H-bonding increases melting point (~250°C) and reduces hygroscopicity. Thermal gravimetric analysis (TGA) shows decomposition >300°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.